MEK 162 was developed by Array BioPharma and has been subjected to various preclinical and clinical studies to assess its safety and efficacy. It falls under the category of targeted therapies that specifically inhibit the MAPK signaling pathway, which is often dysregulated in cancerous cells. The compound is a synthetic derivative designed to enhance selectivity and potency against its targets.
The synthesis of MEK 162 involves several steps, utilizing specific reagents under controlled conditions. Key methods include:
MEK 162 has a complex molecular structure characterized by multiple functional groups that confer its biological activity. The molecular formula is C_21H_20ClN_3O_2S, with a molecular weight of approximately 397.92 g/mol.
MEK 162 can undergo various chemical reactions that are significant for its functionality:
Common reagents used in reactions involving MEK 162 include:
The mechanism of action for MEK 162 involves its selective inhibition of the MAPK pathway:
Data from preclinical studies indicate that MEK 162 effectively reduces ERK1/2 phosphorylation levels, leading to diminished cell viability in various cancer cell lines.
MEK 162 has several applications across different fields:
Research continues to explore additional therapeutic uses for MEK 162, particularly in combination regimens aimed at overcoming resistance mechanisms observed in various cancers.
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: